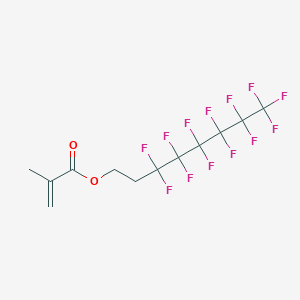

2-(Perfluorohexyl)ethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXFIRXEAJABAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31763-69-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3047558 | |

| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-53-8 | |

| Record name | (Perfluorohexyl)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecafluorohexylethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECAFLUOROHEXYLETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3INR94K4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Perfluorohexyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Perfluorohexyl)ethyl methacrylate (B99206), a crucial fluorinated monomer utilized in the development of advanced materials. The document details the prevalent synthetic route, experimental protocols, and key characterization data.

Introduction

2-(Perfluorohexyl)ethyl methacrylate (CAS 2144-53-8) is a specialty monomer valued for the unique properties conferred by its perfluorohexyl group.[1] Polymers derived from this monomer exhibit low surface energy, high thermal stability, and excellent chemical resistance, making them ideal for applications in advanced coatings, specialty plastics, and other high-performance materials.[1] This guide focuses on the most common and efficient method for its synthesis: the direct esterification of 1H,1H,2H,2H-perfluorooctanol with methacrylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and application of the monomer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉F₁₃O₂ |

| Molecular Weight | 432.18 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 92 °C @ 8 mmHg |

| Density | 1.496 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.346 |

| Purity | Typically ≥98% or ≥99% |

| Solubility | Soluble in many organic solvents, sparingly soluble in methanol, and has low solubility in water. |

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound involves the Fischer esterification of 1H,1H,2H,2H-perfluorooctanol with methacrylic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Reaction Pathway

The synthesis proceeds via the acid-catalyzed esterification of the perfluorinated alcohol with methacrylic acid. A proton source activates the carbonyl group of the methacrylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1H,1H,2H,2H-Perfluorooctanol

-

Methacrylic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Toluene (B28343) (solvent)

Procedure:

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add toluene, 1H,1H,2H,2H-perfluorooctanol, methacrylic acid, and hydroquinone.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Reaction: Heat the mixture to reflux at approximately 115 °C and continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is typically monitored and allowed to proceed for about 5 hours.

-

Quenching: After completion, cool the reaction mixture to room temperature. Add triethylamine to neutralize the acidic catalyst and stir for 30 minutes.

-

Adsorbent Treatment: Add silica gel to the mixture and stir for another 30 minutes to adsorb residual catalyst and polar impurities.

-

Filtration: Filter off the silica gel.

-

Solvent Removal: To the filtrate, add a small amount of hydroquinone to prevent polymerization during the next step. Remove the toluene under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain the final high-purity this compound.

Table 2: Representative Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant 1 | 1H,1H,2H,2H-Perfluorooctanol | [2] |

| Reactant 2 | Methacrylic Acid | [2] |

| Catalyst | p-Toluenesulfonic acid | [2] |

| Solvent | Toluene | [2] |

| Inhibitor | Hydroquinone | [2] |

| Reaction Temperature | 115 °C | [2] |

| Reaction Time | 5 hours | [2] |

| Yield | 94% | [2] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

2-(Perfluorohexyl)ethyl methacrylate chemical properties

An In-depth Technical Guide to 2-(Perfluorohexyl)ethyl Methacrylate (B99206)

For researchers, scientists, and drug development professionals, 2-(Perfluorohexyl)ethyl methacrylate is a critical fluorinated monomer. Its unique properties, stemming from a perfluorohexyl chain, make it invaluable in the creation of advanced materials with applications ranging from specialty coatings to medical devices. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and the logical workflows associated with its use.

Core Chemical and Physical Properties

This compound is a colorless to light yellow transparent liquid.[1][2] It is known for its high chemical and thermal stability, low surface energy, and excellent water and oil repellency.[3] These characteristics are primarily due to the presence of the C6F13 side chain.[2]

General Properties

| Property | Value |

| CAS Number | 2144-53-8 |

| Molecular Formula | C12H9F13O2[4][5][6][7] |

| Molecular Weight | 432.18 g/mol [2][4][5] |

| Appearance | Colorless to light yellow transparent liquid[1][2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, with values collated from various sources.

| Property | Value | Temperature | Pressure |

| Density | 1.496 g/mL[1][2][4][5][8][9] | 25 °C | |

| 1.50 g/mL[10] | 20 °C | ||

| Boiling Point | 71 °C[1] | 4 mm Hg | |

| 92 °C[2][4][5][8][9] | 8 mm Hg | ||

| 96 °C[10] | 10 mm Hg | ||

| 123-125 °C[3] | |||

| 220 °C[11] | 760 mmHg | ||

| Melting Point | -33.39 °C[1] | ||

| Flash Point | >230 °F[4][5][8] | ||

| 113 °C[10] | |||

| Refractive Index | 1.3416[1] | 25 °C | |

| 1.346 (n20/D)[2][4][5][8][9][12] | 20 °C | ||

| Viscosity | 12 mPa.s | 45 °C | |

| Vapor Pressure | 8.6 Pa[4][5] | 25 °C | |

| 0.116 mmHg[11][12] | 25 °C | ||

| Surface Tension | 16.5 mN/m[3] |

Solubility and Partitioning

| Property | Value |

| Water Solubility | Insoluble[1], 42µg/L at 20℃[4][5] |

| Solubility in Organic Solvents | Soluble in carbon tetrachloride, ethanol, isopropanol, acetone, n-hexane[1]. Also soluble in Chloroform and sparingly soluble in Methanol[4][5]. |

| LogP | 5.2 at 23℃[4], 5.23460[12] |

Experimental Protocols

Synthesis and Purification

While specific synthesis routes can vary, a general workflow for the preparation and purification of this compound is outlined below. The synthesis often involves the esterification of methacrylic acid or its derivatives with 1H,1H,2H,2H-perfluoro-1-octanol.

Analytical Verification

Confirmation of the identity and purity of synthesized this compound is crucial.[2]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a powerful technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum provides detailed information about the electronic environment of each fluorine atom in the perfluorohexyl chain, resulting in a series of distinct signals.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. The spectrum will show characteristic absorption bands for the methacrylate and perfluoroalkyl groups. A key indicator of successful synthesis is the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohol.[2]

Polymerization and Applications

The methacrylate group allows this compound to be incorporated into polymer backbones through various polymerization techniques.[2] This versatility enables the creation of a wide range of materials, from homopolymers to complex copolymers.[2]

Polymerization Techniques

Several polymerization methods can be employed, each offering different levels of control over the final polymer structure.

References

- 1. This compound [handomchemicals.com]

- 2. This compound | 2144-53-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 2144-53-8 [chemicalbook.com]

- 5. This compound CAS#: 2144-53-8 [m.chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. guidechem.com [guidechem.com]

- 8. Buy (CAS:2144-53-8) this compound,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. fluoryx.com [fluoryx.com]

- 11. echemi.com [echemi.com]

- 12. This compound | CAS#:2144-53-8 | Chemsrc [chemsrc.com]

Technical Guide: Physical Properties and Applications of 2-(Perfluorohexyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorohexyl)ethyl methacrylate (B99206) (PFHEMA) is a fluorinated monomer that plays a significant role in the development of advanced materials.[1] Its unique properties, derived from the presence of a perfluorohexyl chain, make it a valuable component in the synthesis of polymers with specialized surface characteristics, high thermal stability, and chemical resistance.[1] This technical guide provides an in-depth overview of the core physical properties of PFHEMA, detailed experimental protocols for its characterization and polymerization, and a discussion of its primary applications. While its use is prominent in materials science, this guide will also address its relevance, or lack thereof, in the field of drug development based on current scientific literature.

Core Physical Properties

The distinct physical characteristics of 2-(Perfluorohexyl)ethyl methacrylate are central to its utility in various applications. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Weight | 432.18 | g/mol | |

| Appearance | Colorless to light yellow transparent liquid | ||

| Density | 1.496 - 1.50 | g/mL | at 20-25 °C[2][3] |

| Refractive Index | 1.34 - 1.346 | at 20-25 °C[2][3] | |

| Boiling Point | 92 - 96 | °C | at 8 - 10 mm Hg[2][4] |

| Melting Point | -33 | °C | [2] |

| Flash Point | >110 (>230) | °C (°F) | [2][5] |

| Vapor Pressure | 8.6 | Pa | at 25 °C[5] |

| Viscosity | 3.71 | mm²/s | |

| Solubility | Insoluble in water. Soluble in various organic solvents such as chloroform, methanol (B129727) (sparingly), carbon tetrachloride, ethanol, isopropanol, acetone, and n-hexane.[3][5][6] |

Experimental Protocols

Determination of Physical Properties

Standardized methods are crucial for the accurate determination of the physical properties of chemical compounds. The following are general protocols based on established standards that can be applied to this compound.

1. Density Measurement (Based on ASTM D3505/D4052) [2][7]

-

Objective: To determine the density of liquid this compound.

-

Apparatus: A digital density meter or a pycnometer.

-

Procedure:

-

Calibrate the instrument using a certified reference standard.

-

Ensure the sample is free of air bubbles.

-

Introduce the liquid into the calibrated pycnometer or the oscillating U-tube of the digital density meter.[8]

-

Allow the sample to reach thermal equilibrium at the specified temperature (e.g., 20 °C or 25 °C).

-

Record the density reading from the digital meter or calculate it based on the mass of the liquid and the calibrated volume of the pycnometer.[9]

-

2. Refractive Index Measurement (Based on ASTM D1218) [10]

-

Objective: To measure the refractive index of the liquid monomer.

-

Apparatus: A calibrated refractometer (e.g., Abbe refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a small drop of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C or 25 °C).

-

Observe the reading through the eyepiece and adjust until the dividing line is sharp and on the crosshairs.

-

Record the refractive index value.[11]

-

3. Boiling Point Determination (Thiele Tube Method) [12]

-

Objective: To determine the boiling point of the liquid at reduced pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a vacuum source.

-

Procedure:

-

Fill a small test tube with a small amount of this compound.

-

Place a capillary tube, sealed end up, into the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.

-

Heat the Thiele tube gently.

-

A continuous stream of bubbles will emerge from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point at the given pressure.[13]

-

4. Solubility Testing

-

Objective: To determine the solubility of the monomer in various solvents.

-

Procedure:

-

Add a measured amount of this compound to a series of vials.

-

To each vial, add a specific volume of a different solvent (e.g., water, ethanol, acetone, hexane).

-

Agitate the vials (e.g., using a vortex mixer or shaker) for a set period.[14]

-

Visually inspect for miscibility or the presence of undissolved monomer.

-

For quantitative analysis, the concentration of the dissolved monomer in the solvent can be determined using techniques like gas chromatography after separating any undissolved portions.

-

Synthesis and Polymerization Workflows

This compound is primarily used as a monomer in polymerization reactions to create fluorinated polymers with specific functionalities.

1. Synthesis of Fluorous Porous Polymeric Materials

A notable application of PFHEMA is in the creation of fluorous porous polymers through copolymerization with a cross-linking agent like divinylbenzene (B73037) (DVB). These materials have potential as fluorophilic absorbents.

Caption: Solvothermal synthesis of a fluorous porous polymer.

2. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled polymerization technique used to synthesize polymers with well-defined architectures. PFHEMA can be used to create amphiphilic diblock copolymers, for example, with 2-hydroxyethyl methacrylate (HEMA), which can be used for creating superhydrophobic coatings.

Caption: Two-stage RAFT polymerization for a diblock copolymer.

Applications in Materials Science

The primary applications of this compound are in the field of materials science, where its unique properties are leveraged to create high-performance polymers.

-

Surface Coatings: Polymers derived from PFHEMA are used to create surfaces with low energy, resulting in high hydrophobicity and oleophobicity.[13] These properties are desirable for applications such as water- and oil-repellent coatings for textiles, paper, and other materials.[15]

-

Specialty Polymers: PFHEMA is a key component in the synthesis of specialty fluoropolymers. These polymers exhibit excellent thermal and chemical stability, making them suitable for use in harsh environments.[1]

-

Adhesives and Sealants: As a surface modifier, it can improve the adhesion of adhesives and sealants to low-surface-energy substrates.

-

Biomedical Coatings: While not directly used in drug delivery, polymers containing PFHEMA have been investigated for biocompatible coatings on medical devices to enhance their performance and longevity.[3] The inertness and resistance to mineralization of these coatings are advantageous.[3]

Relevance to Drug Development

Despite the interest in fluorinated polymers for various biomedical applications, including drug delivery, there is a lack of specific research on this compound as a direct component in drug delivery systems or its interaction with specific signaling pathways.[5][6][16] The existing literature on PFHEMA is predominantly focused on its use in materials science for surface modification and the creation of specialty polymers.[1][13][15]

The broader class of fluoropolymers is explored in drug delivery for creating stable nanoparticles and for enhancing the delivery of therapeutic agents.[16] However, the specific properties and potential biological interactions of polymers derived solely from PFHEMA for such applications have not been extensively studied. Therefore, for professionals in drug development, this compound should be considered a specialty monomer for creating functional coatings and materials rather than a primary component for drug formulation or delivery vehicles based on current evidence.

Conclusion

This compound is a valuable monomer for the synthesis of advanced materials with unique surface properties, thermal stability, and chemical resistance. Its physical properties are well-characterized, and established polymerization techniques allow for the creation of a variety of functional polymers. While its applications in materials science are well-documented, its role in drug development is not established in the current scientific literature. Future research may explore the potential of PFHEMA-based polymers in biomedical applications, but for now, its primary utility lies in the realm of materials science and engineering.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. store.astm.org [store.astm.org]

- 3. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. matestlabs.com [matestlabs.com]

- 10. atslab.com [atslab.com]

- 11. matestlabs.com [matestlabs.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. materialneutral.info [materialneutral.info]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2-(Perfluorohexyl)ethyl Methacrylate (CAS 2144-53-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Perfluorohexyl)ethyl methacrylate (B99206), a fluorinated monomer pivotal in the development of advanced materials. This document details its physicochemical properties, synthesis, polymerization, applications, and safety information, with a focus on providing practical experimental protocols and visual workflows for research and development.

Core Properties and Specifications

2-(Perfluorohexyl)ethyl methacrylate is a colorless to light yellow transparent liquid valued for the unique properties conferred by its perfluorohexyl chain, including high hydrophobicity, oleophobicity, and low surface energy. These characteristics make it an essential monomer in the synthesis of specialty polymers for a range of high-performance applications.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2144-53-8 | [3] |

| Molecular Formula | C₁₂H₉F₁₃O₂ | [4] |

| Molecular Weight | 432.18 g/mol | [4] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 1.496 g/mL at 25 °C | [4] |

| Boiling Point | 92 °C at 8 mm Hg | [4] |

| Refractive Index (n20/D) | 1.346 | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [2] |

| Water Contact Angle of Polymer | Up to 114.19° | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its polymers. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure. ¹⁹F NMR is particularly useful for characterizing the perfluorohexyl chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the functional groups present in the monomer and to monitor the polymerization process.

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are fundamental to its application in materials science.

Synthesis of this compound

While detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the esterification of methacryloyl chloride with a fluoroalkyl diol.[6] Another approach is the reaction of methacrylic acid with 2,2,2-trifluoroethanol (B45653) in the presence of a catalyst.[7]

Conceptual Synthesis Pathway

Caption: Synthesis of this compound.

Polymerization of this compound

Polymers of this compound can be synthesized through various methods, with free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being common techniques.[8][9]

This protocol describes a typical free-radical polymerization of a fluorinated methacrylate.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of this compound in toluene.

-

Add AIBN (typically 1-2 mol% relative to the monomer) to the solution.

-

Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and maintain for a specified time (e.g., 6-24 hours).

-

After the reaction, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymerization Workflow

Caption: Free-Radical Polymerization Workflow.

Applications and Experimental Uses

The unique properties of poly(this compound) make it suitable for a variety of applications, particularly in surface modification to create hydrophobic and oleophobic coatings.

Surface Modification for Hydrophobicity

Polymers derived from this compound are used to create water- and oil-repellent surfaces on various substrates, including textiles, glass, and metals.[2]

This protocol outlines a general procedure for applying a thin film of poly(this compound) onto a substrate.

Materials:

-

Poly(this compound)

-

A suitable fluorinated solvent (e.g., hexafluorobenzene)

-

Substrate (e.g., glass slide, silicon wafer)

-

Cleaning agents (e.g., acetone, isopropanol, deionized water)

Procedure:

-

Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

-

Prepare a dilute solution of poly(this compound) in the chosen fluorinated solvent (e.g., 0.1-1.0 wt%).

-

Immerse the cleaned substrate into the polymer solution for a set duration (e.g., 1-5 minutes).

-

Withdraw the substrate from the solution at a constant, slow speed.

-

Allow the solvent to evaporate from the substrate, leaving a thin polymer film.

-

Optionally, anneal the coated substrate at a temperature below the polymer's glass transition temperature to improve film uniformity.

Surface Modification Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Application of 2-(Perfluorohexyl)ethyl methacrylate_Chemicalbook [chemicalbook.com]

- 3. fluoryx.com [fluoryx.com]

- 4. This compound | 2144-53-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

molecular weight of 2-(Perfluorohexyl)ethyl methacrylate

An In-depth Technical Guide to 2-(Perfluorohexyl)ethyl Methacrylate (B99206)

Introduction

2-(Perfluorohexyl)ethyl methacrylate is a fluorinated monomer crucial for the development of advanced polymers. Its unique molecular structure, featuring a perfluorohexyl chain, imparts exceptional properties to the resulting materials, including high thermal stability, chemical resistance, low surface energy, hydrophobicity, and oleophobicity.[1] These characteristics make it a vital component in a wide range of applications, from specialty coatings and textiles to advanced materials for the electronics, aerospace, and medical industries.[1][2] This guide provides a comprehensive overview of its properties, synthesis, polymerization, and characterization for researchers, scientists, and drug development professionals.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, processing, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 432.18 g/mol [3][4][5][6][7] |

| Molecular Formula | C₁₂H₉F₁₃O₂[3][4][5][6][7] |

| CAS Number | 2144-53-8[3][4] |

| Appearance | Colorless liquid[2][4] |

| Density | 1.496 g/mL at 25 °C[4][5][8] |

| Boiling Point | 92 °C at 8 mm Hg[4][5] |

| Refractive Index | n20/D 1.346[4][5][8] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and hexane.[2][9] |

Synthesis and Polymerization

The synthesis of this compound typically involves the condensation reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol (B32680) with methacrylic acid or its derivatives.[7] The resulting monomer can then be polymerized through several methods to create fluorinated polymers with tailored properties.

Experimental Protocols

1. Free-Radical Polymerization (FRP): A common and straightforward method for polymerizing vinyl monomers.[9]

-

Materials: this compound monomer, a radical initiator (e.g., benzoyl peroxide or AIBN), and an appropriate solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve the monomer and initiator in the solvent within a reaction vessel.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization.

-

Maintain the reaction for a specified time to achieve the desired molecular weight and conversion.

-

Terminate the reaction by cooling the mixture.

-

Precipitate the resulting polymer in a non-solvent (e.g., methanol), followed by filtration and drying.[10]

-

2. Reversible Deactivation Radical Polymerization (RDRP): Techniques like Atom Transfer Radical Polymerization (ATRP) offer greater control over the polymer's molecular weight, dispersity, and architecture.[9]

-

Materials: Monomer, initiator (e.g., an alkyl halide), a transition metal catalyst (e.g., copper(I) bromide), a ligand (e.g., PMDETA), and a solvent.[11]

-

Procedure:

-

Combine the monomer, solvent, and ligand in a reaction flask.

-

Deoxygenate the mixture through several freeze-pump-thaw cycles.

-

Under an inert atmosphere, add the catalyst and initiator to start the polymerization.

-

Allow the reaction to proceed at a controlled temperature.

-

Samples can be taken periodically to monitor monomer conversion and the evolution of molecular weight.

-

Terminate the polymerization by exposing the reaction mixture to air.

-

Purify the polymer by passing it through a column of neutral alumina (B75360) to remove the catalyst, followed by precipitation.

-

3. Miniemulsion Polymerization: This method is used to create stable polymer nanoparticle dispersions (latexes).[2]

-

Materials: Monomer, a co-monomer (optional), a surfactant, a co-stabilizer (e.g., hexadecane), a water-soluble initiator (e.g., potassium persulfate), and deionized water.

-

Procedure:

-

Prepare an oil phase by mixing the monomer(s) and co-stabilizer.

-

Prepare an aqueous phase by dissolving the surfactant in deionized water.

-

Combine the oil and aqueous phases and sonicate the mixture to create a stable miniemulsion.

-

Transfer the miniemulsion to a reactor, purge with inert gas, and heat to the reaction temperature.

-

Initiate the polymerization by adding the water-soluble initiator.

-

Continue the reaction for several hours to achieve high conversion.

-

Cool the reactor to obtain the final fluoroacrylate copolymer emulsion.[2]

-

Characterization Techniques

The monomer and resulting polymers are characterized using a variety of analytical methods to confirm their structure, purity, and properties.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹⁹F NMR are used to confirm the chemical structure and purity of the monomer and the resulting polymer.[9][12] |

| Fourier-Transform Infrared (FTIR) | Identifies the presence of key functional groups in the monomer and polymer, confirming the polymerization process.[9][13] |

| Gas Chromatography (GC) | Used to assess the purity of the monomer.[12] |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (dispersity) of the synthesized polymers. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[13] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer, particularly for materials like porous polymers or coatings.[13] |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states at the surface of the material, which is crucial for fluorinated polymers.[13] |

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them valuable in several high-tech areas, including:

-

Biocompatible Coatings: Its low surface energy and chemical inertness make it a candidate for creating biocompatible coatings for medical devices and implants, potentially reducing biofouling.[9]

-

Drug Delivery: The amphiphilic nature of copolymers synthesized from this monomer can be exploited to form micelles or nanoparticles for targeted drug delivery applications.

-

Superhydrophobic and Oleophobic Surfaces: These polymers are used to create self-cleaning, anti-fouling, and protective coatings for a variety of surfaces, including textiles and medical equipment.[2][8]

-

Specialty Materials: It serves as a building block for high-performance materials used in demanding environments, such as in aerospace and electronics.[1]

Visualizing Experimental Workflows

Free-Radical Polymerization Workflow

The following diagram illustrates a typical workflow for the free-radical polymerization of this compound.

Caption: Workflow for free-radical polymerization.

References

- 1. nbinno.com [nbinno.com]

- 2. Application of 2-(Perfluorohexyl)ethyl methacrylate_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 2144-53-8 [chemicalbook.com]

- 6. Synthonix, Inc > 2144-53-8 | this compound [synthonix.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 2144-53-8 | Benchchem [benchchem.com]

- 10. ripublication.com [ripublication.com]

- 11. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. leapchem.com [leapchem.com]

- 13. researchgate.net [researchgate.net]

2-(Perfluorohexyl)ethyl methacrylate structural formula

An In-depth Technical Guide to 2-(Perfluorohexyl)ethyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

2-(Perfluorohexyl)ethyl methacrylate is a fluorinated acrylate (B77674) monomer renowned for the unique properties it imparts to polymers. The presence of a perfluorohexyl chain provides high thermal stability, chemical inertness, and low surface energy, leading to materials with exceptional hydrophobicity and oleophobicity. These characteristics are highly desirable in a multitude of applications, including the development of advanced coatings, adhesives, textiles, and biomedical devices.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, synthesis, polymerization behavior, and key applications. Detailed experimental protocols and visual diagrams of its synthesis and polymerization pathways are also presented to facilitate its use in research and development.

Chemical Structure and Identification

This compound is characterized by a methacrylate functional group linked to a perfluorohexyl moiety via an ethyl spacer. This structure combines the polymerizable nature of methacrylates with the unique properties of highly fluorinated chains.

Systematic Name: this compound Common Synonyms: 1H,1H,2H,2H-Tridecafluorooctyl methacrylate, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate[3] CAS Number: 2144-53-8[3][4][5][6][7][8] Molecular Formula: C₁₂H₉F₁₃O₂[3][4][6][7]

Physicochemical Properties

The distinct properties of this compound are summarized in the table below. These properties are crucial for its application in various fields.

| Property | Value | Reference |

| Molecular Weight | 432.18 g/mol | [4][6] |

| Appearance | Colorless to light yellow transparent liquid | [5][9] |

| Density | 1.496 g/mL at 25 °C | [3][4] |

| Boiling Point | 92 °C at 8 mm Hg | [3][4] |

| Melting Point | -33 °C | [3] |

| Refractive Index (n20/D) | 1.346 | [4] |

| Flash Point | >230 °F | [3] |

| Solubility | Insoluble in water. Soluble in various organic solvents such as ethanol, acetone, n-hexane, and carbon tetrachloride. | [2][5][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methacrylic acid with 1H,1H,2H,2H-perfluorooctan-1-ol in the presence of an acid catalyst.

Caption: Synthesis of this compound via esterification.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: A round-bottom flask is charged with 1H,1H,2H,2H-perfluorooctan-1-ol, an equimolar amount of methacrylic acid, and a suitable solvent such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by observing the removal of water, often using a Dean-Stark apparatus.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.[1]

-

Characterization: The final product is characterized using analytical techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity. ¹⁹F NMR is particularly useful for verifying the perfluoroalkyl chain.[2]

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being a common approach. It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting material.[2]

Caption: General workflow for free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

The following is a typical procedure for the free-radical polymerization of this compound:

-

Preparation: The monomer, this compound, is dissolved in a suitable solvent (e.g., ethyl acetate) in a reaction vessel. A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization process.

-

Polymerization: The reaction vessel is heated to a specific temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum until a constant weight is achieved.

-

Characterization: The molecular weight and molecular weight distribution of the polymer are determined using techniques like gel permeation chromatography (GPC). The thermal properties are analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Applications

The unique properties of polymers derived from this compound make them suitable for a wide range of applications:

-

Coatings and Surface Treatments: Due to their low surface energy, these polymers are used to create water- and oil-repellent surfaces on various substrates, including textiles, metals, and plastics.[1] This is beneficial for applications requiring stain resistance and non-stick properties.[10]

-

Adhesives and Sealants: It is used as a surface modifier to improve the adhesion of adhesives and sealants to low-surface-energy materials.[1]

-

Textiles: In the textile industry, it is used as an additive to impart water and oil repellency to fabrics, which is particularly useful for outdoor and protective clothing.[1]

-

Biomedical Devices: The chemical inertness and biocompatibility of these polymers are being explored for coatings on medical devices like stents and catheters to improve their performance and longevity.[2]

-

Porous Materials: It can be copolymerized with cross-linking agents like divinylbenzene (B73037) to create fluorous porous polymers that have applications as fluorophilic absorbents.[11]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions. It can be a skin and eye irritant and may cause respiratory issues if inhaled.[1] It is essential to use this compound in a well-ventilated area and with personal protective equipment, including gloves, safety glasses, and a respirator.[1]

Conclusion

This compound is a versatile fluorinated monomer that serves as a critical building block in modern material science.[10] Its ability to form polymers with exceptional hydrophobicity, oleophobicity, thermal stability, and chemical resistance makes it indispensable in the development of high-performance materials for a diverse array of applications. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2144-53-8 | Benchchem [benchchem.com]

- 3. This compound | CAS 2144-53-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 2144-53-8 [chemicalbook.com]

- 5. This compound [handomchemicals.com]

- 6. scbt.com [scbt.com]

- 7. guidechem.com [guidechem.com]

- 8. fluoryx.com [fluoryx.com]

- 9. Application of 2-(Perfluorohexyl)ethyl methacrylate_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Side-Chain Fluorinated Polymers in Drug Delivery and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on side-chain fluorinated polymers (SCFPs), focusing on their synthesis, characterization, and applications in the biomedical field, particularly in drug and gene delivery. The unique physicochemical properties imparted by fluorine atoms make these polymers highly attractive for developing advanced therapeutic systems.

Introduction to Side-Chain Fluorinated Polymers

Side-chain fluorinated polymers are a class of macromolecules characterized by a non-fluorinated polymer backbone with fluorinated moieties attached as side chains.[1] This "comb-like" structure allows for a versatile design, where the properties of the polymer can be finely tuned by modifying the polymer backbone, the length and nature of the fluorinated side chains, and the overall architecture.[1] The incorporation of fluorine bestows unique characteristics upon these polymers, including hydrophobicity, lipophobicity, low surface energy, and high thermal and chemical stability, making them promising candidates for various biomedical applications.[2] In the context of drug and gene delivery, these properties can lead to enhanced stability of delivery vehicles, improved cellular uptake, and controlled release of therapeutic payloads.

Synthesis of Side-Chain Fluorinated Polymers

The synthesis of side-chain fluorinated polymers for biomedical applications often involves controlled polymerization techniques to achieve well-defined architectures and molecular weights. Common strategies include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and chemical modification of pre-existing polymers like polyethyleneimine (PEI).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing block copolymers with controlled molecular weights and narrow polydispersity indices (PDI).[3] This technique is particularly useful for creating amphiphilic block copolymers where one block is fluorinated and the other is hydrophilic, enabling self-assembly into nanoparticles in aqueous environments.

A typical workflow for the synthesis of a side-chain fluorinated block copolymer via RAFT polymerization is illustrated below.

Caption: General workflow for the synthesis of an amphiphilic side-chain fluorinated block copolymer via RAFT polymerization.

Post-Polymerization Modification

Another common approach is the chemical modification of existing polymers. For instance, polyethyleneimine (PEI), a cationic polymer widely used for gene delivery, can be modified with fluorinated side chains to enhance its properties. This method leverages the well-established transfection capabilities of PEI while mitigating its cytotoxicity and improving serum stability.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of side-chain fluorinated polymers, based on protocols reported in the literature.

Synthesis of Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery

This protocol describes the synthesis of a fluorinated polyethylene (B3416737) glycol-polyethyleneimine (F7-PEG-PEI) copolymer used to coat magnetic nanoparticles for siRNA delivery.[4]

Materials:

-

Polyethylene glycol (PEG, Mn = 2000 Da)

-

Heptafluorobutyric anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Polyethyleneimine (PEI, Mn = 1800 Da)

-

Dichloromethane (DCM)

-

N-Hydroxysuccinimide (NHS)

Procedure:

-

Synthesis of Heptafluorobutyric Anhydride-Modified PEG (F7-PEG):

-

Dissolve PEG (2 g, 1 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.

-

Add heptafluorobutyric anhydride (1.26 g, 3 mmol), DCC (0.62 g, 3 mmol), and DMAP (0.06 g, 0.5 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product in cold diethyl ether and dry under vacuum.

-

-

Activation of F7-PEG:

-

Dissolve the F7-PEG product (1 g, approx. 0.4 mmol) in 15 mL of anhydrous DCM.

-

Add NHS (0.092 g, 0.8 mmol) and DCC (0.165 g, 0.8 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture and concentrate the filtrate.

-

Precipitate the activated F7-PEG-NHS in cold diethyl ether and dry under vacuum.

-

-

Synthesis of F7-PEG-PEI:

-

Dissolve PEI (0.72 g, 0.4 mmol) in 10 mL of anhydrous DCM.

-

Add the activated F7-PEG-NHS (1 g, approx. 0.4 mmol) solution dropwise to the PEI solution with stirring.

-

Continue stirring at room temperature for 24 hours.

-

Concentrate the solution and then dialyze against deionized water for 48 hours using a dialysis membrane (MWCO 3500 Da).

-

Lyophilize the dialyzed solution to obtain the final F7-PEG-PEI copolymer.

-

Characterization of Side-Chain Fluorinated Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are crucial for confirming the chemical structure of the synthesized polymers and determining the degree of fluorination.

Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[5]

Dynamic Light Scattering (DLS): DLS is employed to measure the hydrodynamic diameter and size distribution of the self-assembled nanoparticles in solution.[4]

Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the nanoparticles, which is a critical parameter for their interaction with cell membranes and stability in biological media.[4][6]

Quantitative Data on Side-Chain Fluorinated Polymers

The following tables summarize key quantitative data for representative side-chain fluorinated polymers from the literature, highlighting their physicochemical properties and performance in drug and gene delivery applications.

Table 1: Physicochemical Properties of Side-Chain Fluorinated Polymers

| Polymer Architecture | Synthesis Method | Mn (kDa) | PDI | Fluorine Content (wt%) | Reference |

| PDMA-b-PHFBMA | RAFT | 21.5 | 1.25 | Not Reported | [7] |

| PTFEMA-b-PVP | RAFT | 11.1 - 22.9 | 1.10 - 1.16 | Not Reported | [8] |

| Fluorinated Poly(β-amino ester)s | Michael Addition | 10.3 - 91.6 | 1.3 - 2.9 | Not Reported | [9] |

| F7-PEG-PEI | Chemical Modification | ~3.8 | Not Reported | Not Reported | [4] |

Table 2: Properties of Self-Assembled Nanoparticles for Drug and Gene Delivery

| Polymer System | Therapeutic Agent | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Drug Release Profile | Reference |

| F7-PEG-PEI Coated MNPs | siRNA | 93.3 ± 7.3 | +56.8 | N/A | Not Reported | [4] |

| Fluorinated Poly(β-amino ester)s | pDNA | 90 - 150 | +20 (at polymer/DNA ratio > 5) | N/A | Not Reported | [10] |

| PLGA-PEI | siRNA | 230 - 270 | Anionic | Not Reported | Incomplete Release | [6] |

| Magnetite-loaded fluorinated micelles | 5-Fluorouracil | 100 | Not Reported | 20.94 | Controlled Release | [11] |

| Pluronic F127 Micelles | Doxorubicin | Not Reported | Not Reported | Not Reported | 88% release at pH 7.4 after 48h | [12] |

Structure-Property Relationships and Applications

The unique properties of side-chain fluorinated polymers directly influence their performance in biomedical applications. The logical relationship between the degree of fluorination and key polymer properties is depicted in the diagram below.

Caption: Logical relationship between the degree of side-chain fluorination and the resulting polymer properties and their impact on biomedical applications.

Drug Delivery

The amphiphilic nature of many side-chain fluorinated block copolymers allows them to self-assemble into micelles or nanoparticles in aqueous solutions. The fluorinated core provides a hydrophobic environment for encapsulating poorly water-soluble drugs, while the hydrophilic shell ensures colloidal stability. The controlled release of encapsulated drugs can be achieved, often triggered by the physiological environment.[11]

Gene Delivery

In gene therapy, the efficient and safe delivery of nucleic acids like siRNA and pDNA is a major challenge. Side-chain fluorinated polymers, particularly those based on cationic backbones like PEI and poly(β-amino ester)s, have shown great promise.[10][13][14] Fluorination can enhance the stability of the polymer/nucleic acid complexes (polyplexes), facilitate their cellular uptake, and promote endosomal escape, leading to improved gene silencing or expression.[10] Furthermore, fluorination has been shown to reduce the cytotoxicity associated with cationic polymers.

Conclusion

Side-chain fluorinated polymers represent a versatile and powerful platform for the development of advanced drug and gene delivery systems. Their unique properties, tunable through synthetic chemistry, offer solutions to many of the challenges faced in modern drug development. The ability to create well-defined architectures with controlled properties opens up new avenues for designing highly effective and safe nanomedicines. Further research into the structure-property relationships and in vivo performance of these polymers will undoubtedly lead to the development of next-generation therapeutics.

References

- 1. fluoropolymers.eu [fluoropolymers.eu]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wlv.openrepository.com [wlv.openrepository.com]

- 4. Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery and CXCR4 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semi-Fluorinated Di and Triblock Copolymer Nano-Objects Prepared via RAFT Alcoholic Dispersion Polymerization (PISA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Effect and Role of Carbon Atoms in Poly(beta-amino ester)s for DNA Binding and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2-(Perfluorohexyl)ethyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Perfluorohexyl)ethyl methacrylate (B99206) (PFHMA), a fluorinated monomer of significant interest in the development of advanced materials. Due to its unique properties, including low surface energy and high thermal and chemical stability, PFHMA is a critical component in the synthesis of polymers for specialized applications in drug delivery, medical devices, and performance coatings. Understanding its solubility is paramount for its effective use in research and development.

Core Topic: Solubility Profile

2-(Perfluorohexyl)ethyl methacrylate (CAS No. 2144-53-8) is a colorless to light yellow transparent liquid.[1][2] Its solubility is dictated by the presence of both a hydrophilic methacrylate group and a highly fluorinated, hydrophobic perfluorohexyl chain. This amphiphilic nature results in a distinct solubility profile.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | CAS Number | Solubility | Temperature (°C) |

| Acetone | 67-64-1 | Soluble[1][2] | Not Specified |

| Carbon Tetrachloride | 56-23-5 | Soluble[1][2] | Not Specified |

| Chloroform | 67-66-3 | Soluble[4] | Not Specified |

| Ethanol | 64-17-5 | Soluble[1][2] | Not Specified |

| n-Hexane | 110-54-3 | Soluble[1][2] | Not Specified |

| Isopropanol | 67-63-0 | Soluble[1][2] | Not Specified |

| Methanol | 67-56-1 | Sparingly Soluble[4] | Not Specified |

| Water | 7732-18-5 | 42 µg/L[4][5][6] | 20 |

Experimental Protocols

A standardized experimental protocol for determining the precise solubility of this compound in various organic solvents would typically involve the following steps.

General Protocol for Solubility Determination

This method is based on the principle of preparing a saturated solution of the solute (this compound) in a given solvent and then determining the concentration of the solute in that solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow any undissolved monomer to settle. For finer separation, the solution can be centrifuged.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved layer.

-

Dilution: Dilute the extracted sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualizations

Synthesis Workflow of this compound

The most common method for the synthesis of this compound is the esterification of methacrylic acid or its derivatives with 1H,1H,2H,2H-perfluorooctanol. The following diagram illustrates a representative workflow for this synthesis.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 2144-53-8 | Benchchem [benchchem.com]

- 2. This compound [handomchemicals.com]

- 3. Application of 2-(Perfluorohexyl)ethyl methacrylate_Chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 2144-53-8 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 2144-53-8 [chemicalbook.com]

A Technical Guide to 2-(Perfluorohexyl)ethyl Methacrylate for Researchers

This guide provides an in-depth overview of 2-(Perfluorohexyl)ethyl methacrylate (B99206) (CAS No. 2144-53-8), a fluorinated monomer crucial for the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, commercial availability, and key applications, with a focus on its role in creating specialized polymers and surface coatings.

Core Chemical and Physical Properties

2-(Perfluorohexyl)ethyl methacrylate, also known as 1H,1H,2H,2H-perfluorooctyl methacrylate, is valued for the unique properties conferred by its perfluoroalkyl side chain.[1] The high electronegativity and stability of the carbon-fluorine bonds lead to polymers with low surface energy, high hydrophobicity, oleophobicity, and chemical inertness.[1] These characteristics are highly sought after in a variety of high-performance applications.

The key physical and chemical properties of this monomer are summarized below.

| Property | Value |

| CAS Number | 2144-53-8 |

| Molecular Formula | C12H9F13O2 |

| Molecular Weight | 432.18 g/mol [2][3] |

| Density | 1.496 g/mL at 25 °C[3][4][5][6][7] |

| Boiling Point | 92 °C at 8 mmHg[3][4][5][6] |

| Melting Point | -33 °C[8][9] |

| Refractive Index | n20/D 1.346[4][5][6] |

| Flash Point | >110 °C (>230 °F)[3][7][9][10][11] |

| EINECS Number | 218-407-9[3][7][12] |

Commercial Availability and Suppliers

A wide range of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. The compound is available in various quantities, from grams for laboratory research to kilograms and metric tons for industrial production.[8][13] Below is a list of commercial suppliers.

| Supplier | Purity Offered | Location (if specified) |

| AccuStandard | 100 µg/mL in Methanol | USA |

| Apollo Scientific | 95% | UK / USA[8] |

| BLD Pharm | - | Global[14] |

| ChemicalBook | 98% min, 99% | China[4] |

| Fluoryx Labs | > 99% | USA[9] |

| Gree Industry Co., Ltd. | >99% | China[15] |

| Hangzhou Leap Chem Co., Ltd. | 98.0% min | China[13] |

| JIN DUN CHEMICAL | - | China[16] |

| Parchem | - | USA[7] |

| Sinograce Chemical | High quality | China[5][6] |

| Synthonix, Inc. | 95% | USA[2] |

| Unilong | - | -[17] |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | China[4][12] |

| WUHAN FORTUNA CHEMICAL CO., LTD. | 98% min | China[4] |

Key Applications in Research and Development

The unique properties of polymers derived from this monomer make them critical in numerous advanced applications.[1]

-

Hydrophobic and Oleophobic Surfaces: Its primary use is in creating water- and oil-repellent surfaces.[13] By copolymerizing with other acrylic monomers, it produces coatings for textiles, paper, and other materials to provide durable resistance to water, oil, and stains.[13][18]

-

Specialty Coatings and Films: It is a key ingredient in specialty adhesives, paints, and protective films where chemical resistance and low surface energy are required, such as in electronics and automotive applications.[13][15]

-

Biomedical Applications: In the biomedical field, materials made from this monomer are explored for coating medical devices.[1] Their chemical inertness and resistance to mineralization can improve biocompatibility.[1]

-

High-Performance Materials: The monomer is used to produce high-performance lubricants and hydraulic fluids that are stable under extreme temperatures and pressures.[18]

Experimental Protocols and Methodologies

This compound can be incorporated into polymer backbones using various polymerization techniques. The methacrylate group provides a reactive site for polymerization.

General Polymerization Workflow

A common method for polymerizing methacrylate monomers is free-radical polymerization. Below is a generalized workflow. While specific conditions (initiator, solvent, temperature) will vary based on the desired polymer characteristics, this diagram outlines the fundamental steps.

Caption: Generalized workflow for free-radical polymerization.

Group Transfer Polymerization (GTP)

Group Transfer Polymerization is another suitable method. Research has shown that semifluorinated diblock copolymers using tridecafluorohexylethyl methacrylate can be successfully synthesized via nucleophilic catalyzed GTP, indicating that the perfluorohexyl side chain is compatible with this mechanism.[1]

Supplier Selection Workflow

For researchers, selecting the right supplier is a critical step that involves balancing purity, quantity, cost, and availability.

Caption: Decision workflow for selecting a chemical supplier.

References

- 1. This compound | 2144-53-8 | Benchchem [benchchem.com]

- 2. Synthonix, Inc > 2144-53-8 | this compound [synthonix.com]

- 3. This compound | CAS 2144-53-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 2144-53-8 [chemicalbook.com]

- 5. Buy (CAS:2144-53-8) 2-Methylpropenoic acid 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]

- 6. Buy (CAS:2144-53-8) this compound,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]

- 7. parchem.com [parchem.com]

- 8. 2144-53-8 Cas No. | 1H,1H,2H,2H-Perfluorooctyl methacrylate | Apollo [store.apolloscientific.co.uk]

- 9. fluoryx.com [fluoryx.com]

- 10. fluoryx.com [fluoryx.com]

- 11. echemi.com [echemi.com]

- 12. Factory Good Price 2- (Perfluorohexyl) Ethyl Methacrylate CAS 2144-53-8 - 2- (Perfluorohexyl) Ethyl Methacrylate and CAS 2144-53-8 [chuanghaitech.en.made-in-china.com]

- 13. leapchem.com [leapchem.com]

- 14. 2144-53-8|this compound|BLD Pharm [bldpharm.com]

- 15. greechem.com [greechem.com]

- 16. echemi.com [echemi.com]

- 17. This compound CAS 2144-53-8 - Chemical Supplier Unilong [unilongindustry.com]

- 18. China 1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

An In-depth Technical Guide to the Safety and Handling of 2-(Perfluorohexyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2-(Perfluorohexyl)ethyl methacrylate (B99206) (CAS No. 2144-53-8). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe and responsible use of this substance. This document summarizes key physicochemical properties, toxicological data, and recommended handling procedures. It also outlines relevant experimental protocols and visualizes potential toxicological pathways and handling workflows.

Physicochemical Properties

2-(Perfluorohexyl)ethyl methacrylate is a fluorinated methacrylate monomer. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H9F13O2 | [1][2][3] |

| Molecular Weight | 432.18 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow transparent liquid | [4] |

| Boiling Point | 71°C at 4 mmHg; 92°C at 8 mmHg | [5] |

| Melting Point | -33.39°C | |

| Flashing Point | > 230°F (> 110°C) | [5] |

| Density | 1.496 g/mL at 25°C | [5] |

| Water Solubility | Insoluble | |

| Solubility | Soluble in carbon tetrachloride, ethanol, isopropanol, acetone, n-hexane, etc. |

Toxicological Data

Acute Toxicity

| Endpoint | Species | Route | Value | Observations |

| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | No deaths. Ano-genital staining in one animal at 5000 mg/kg. No other clinical signs, body weight effects, or gross necropsy findings.[7] |

| LD50 | Rat (male/female) | Dermal | > 5000 mg/kg bw | [7] |

| LC50 | Rat (male/female) | Inhalation | > 5.2 - < 9.9 mg/L air | [7] |

Hazard Classifications

| Hazard | Classification |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[7] |

Experimental Protocols

The following sections describe the likely methodologies for the key toxicological assessments based on internationally recognized guidelines.

Acute Oral Toxicity (Likely based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401. This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. For the available data on this compound, female rats were specified.[7]

-

Dosage: The substance is administered in a single dose by gavage. A limit test is often performed at 5000 mg/kg body weight if the substance is expected to have low toxicity.

-

Observation Period: Animals are observed for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Collection: The time of death, if any, is recorded. Body weights are recorded weekly. At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

Acute Dermal Irritation/Corrosion (Likely based on OECD Guideline 404)

The skin irritation potential of this compound was likely assessed using a protocol consistent with OECD Guideline 404. This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Albino rabbits are typically used for this assay.

-

Application: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids) is applied to the shaved area and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days. The severity of the skin reactions is scored.

Safety and Handling

Due to its hazardous properties, strict safety precautions should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Avoid skin contact.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

-

Incompatible with strong oxidizing agents, acids, and bases.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-